Cas no 1029726-82-6 (2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide)
![2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide structure](https://ja.kuujia.com/scimg/cas/1029726-82-6x500.png)
2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide 化学的及び物理的性質
名前と識別子
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- 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-(1,1-dioxo-4-phenyl-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 2H-1,2,3-Benzothiadiazine-2-acetamide, 4-phenyl-N-[2-(trifluoromethyl)phenyl]-, 1,1-dioxide
- 2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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- インチ: 1S/C22H16F3N3O3S/c23-22(24,25)17-11-5-6-12-18(17)26-20(29)14-28-27-21(15-8-2-1-3-9-15)16-10-4-7-13-19(16)32(28,30)31/h1-13H,14H2,(H,26,29)
- InChIKey: SWRGONYIXOZDON-UHFFFAOYSA-N
- ほほえんだ: S1(C2C=CC=CC=2C(C2C=CC=CC=2)=NN1CC(NC1C=CC=CC=1C(F)(F)F)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 819
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 87.2
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.03±0.70(Predicted)
2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-6029-2mg |
2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
1029726-82-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-6029-2μmol |
2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
1029726-82-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-6029-1mg |
2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
1029726-82-6 | 1mg |
$54.0 | 2023-09-10 |
2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamideに関する追加情報
Introduction to 2-(1,1-dioxo-4-phenyl-2H-1λ6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS No. 1029726-82-6)
2-(1,1-dioxo-4-phenyl-2H-1λ6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, identified by its CAS number 1029726-82-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiadiazine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a trifluoromethyl group and a dioxo moiety in its molecular framework enhances its pharmacological potential, making it a promising candidate for further research and development.
The chemical structure of this compound is characterized by a benzothiadiazine core, which is a fused ring system consisting of a benzene ring connected to a thiadiazine ring. The 1,1-dioxo substituent at the 1-position of the benzothiadiazine ring introduces oxygen atoms that can participate in hydrogen bonding and other non-covalent interactions, thereby influencing its binding affinity to biological targets. Additionally, the 4-phenyl group at the 4-position of the benzothiadiazine ring provides steric and electronic modulation, further diversifying its pharmacological properties.
The N-terminal acetamide group and the phenyl ring substituted with a trifluoromethyl group at the 2-position contribute to the compound's overall lipophilicity and metabolic stability. The trifluoromethyl group is particularly noteworthy as it is often employed in drug design to enhance binding affinity and metabolic resistance. This structural feature makes 2-(1,1-dioxo-4-phenyl-2H-1λ6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide an intriguing candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with various biological targets. Studies suggest that the benzothiadiazine core can interact with enzymes and receptors involved in inflammation, pain signaling, and cancer pathways. The presence of the trifluoromethyl group may enhance its ability to bind to these targets by increasing hydrophobic interactions and reducing metabolic degradation.
In addition to its potential as an active pharmaceutical ingredient (API), this compound has been investigated for its role in drug discovery and development. Its unique structural features make it a valuable scaffold for designing derivatives with enhanced pharmacological properties. Researchers have explored modifications to the phenyl ring and the dioxo moiety to optimize solubility, bioavailability, and target specificity. These efforts have led to the identification of several promising analogs with improved efficacy and reduced toxicity.
The synthesis of 2-(1,1-dioxo-4-phenyl-2H-1λ6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiadiazine core efficiently. The introduction of the trifluoromethyl group has been achieved through halogenation reactions followed by metal-mediated coupling processes. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.
Evaluation of this compound's pharmacological activity has revealed promising results in preclinical studies. It has shown inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, preliminary data suggest that it may exhibit antitumor properties by interfering with signaling pathways critical for cancer cell proliferation and survival. These findings underscore the potential of this compound as a lead molecule for developing novel therapeutics.
The development of new drugs relies heavily on understanding their interactions with biological systems at both molecular and cellular levels. Techniques such as X-ray crystallography have been used to determine the three-dimensional structure of this compound bound to its target proteins. These structural insights have provided valuable information for rational drug design and optimization efforts. By leveraging structural biology data, researchers can fine-tune the molecular properties of this compound to improve its therapeutic index.
Future research directions include exploring combination therapies involving 2-(1,1-dioxo-4-phenyl-2H-1λ6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide with other drugs or small molecules that act on different pathways. Such combinations may enhance treatment outcomes by targeting multiple aspects of disease mechanisms simultaneously. Additionally, investigating the compound's pharmacokinetic profile will be crucial for determining optimal dosing regimens and minimizing potential side effects.
The growing interest in heterocyclic compounds like benzothiadiazines underscores their significance in modern drug discovery. The unique combination of structural features in 1029726-82-6 makes it a versatile tool for exploring new therapeutic strategies across various disease areas. As research continues to uncover new applications for this class of compounds, their potential as cornerstone molecules in medicinal chemistry will continue to expand.
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